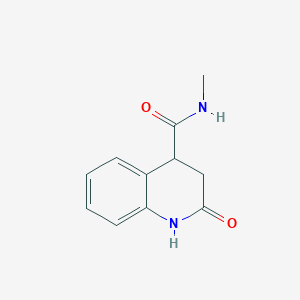
N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as MQCA, is a small molecule that has been extensively studied for its potential applications in various scientific fields. MQCA is a quinoline derivative that has shown promising results in scientific research, specifically in the areas of cancer treatment and neurodegenerative diseases.
科学的研究の応用
N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is in the treatment of cancer. N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been found to be effective against a variety of cancer types, including breast, lung, and prostate cancer.
Another potential application of N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is in the treatment of neurodegenerative diseases. N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has been found to reduce oxidative stress and inflammation, which are known to contribute to the development of these diseases.
作用機序
The mechanism of action of N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of neurodegenerative diseases. N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have low toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
One of the main advantages of N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its potential as a therapeutic agent for cancer and neurodegenerative diseases. It has been shown to be effective in animal models and has low toxicity. However, there are also some limitations to using N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments. The synthesis of N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is complex and requires expertise in organic chemistry. In addition, the mechanism of action of N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One area of research is to further elucidate the mechanism of action of N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. This will help to optimize its use in lab experiments and in the development of therapeutic agents. Another area of research is to explore the potential of N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, there is a need for further studies on the toxicity and pharmacokinetics of N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide to determine its safety and efficacy in humans.
合成法
N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized through a multistep process, which involves the reaction of 2-methyl-3-oxo-2,3-dihydroquinazine-4-carboxylic acid with methylamine. The resulting compound is then subjected to a series of reactions, including reduction and acylation, to obtain the final product, N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. The synthesis of N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
N-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12-11(15)8-6-10(14)13-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMFEYFKUSKGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)NC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

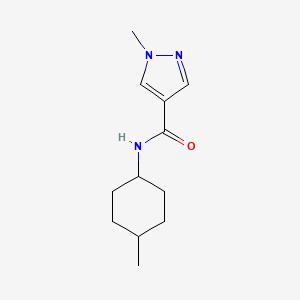
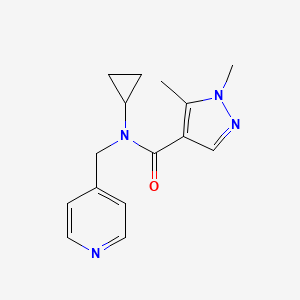
![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
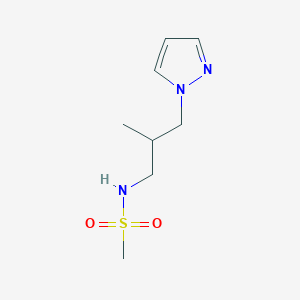
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
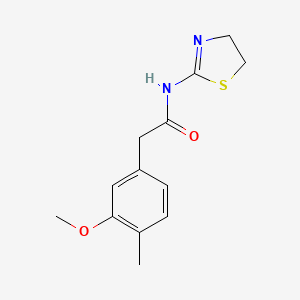
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
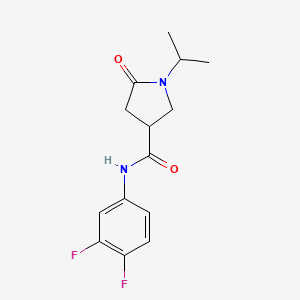
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)

![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)

![3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7529423.png)
![N-[2-(methylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B7529431.png)